1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde
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Overview
Description
1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trichlorophenoxy group attached to the indole ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2,4,5-trichlorophenol with a suitable leaving group on the indole ring.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carboxylic acid.
Reduction: 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trichlorophenoxy group may interact with cellular proteins, enzymes, or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-trichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.
1-methyl-2-(2,4,5-trichlorophenoxy)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole core and the trichlorophenoxy group, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-(2,4,5-trichlorophenoxy)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c1-20-14-5-3-2-4-9(14)10(8-21)16(20)22-15-7-12(18)11(17)6-13(15)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZBUKNCUWKOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC(=C(C=C3Cl)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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